molecular formula C27H30O6 B176929 (1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol CAS No. 114828-08-9

(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol

Katalognummer: B176929
CAS-Nummer: 114828-08-9
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: ANCYGABGBWWZKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol is a cyclohexane derivative featuring three benzyl-protected hydroxyl groups at positions 2, 4, and 6, and three free hydroxyl groups at positions 1, 3, and 3. Its stereochemistry is critical, as the spatial arrangement of substituents influences reactivity, solubility, and biological interactions. The benzyl ether groups enhance lipophilicity, making the compound more soluble in organic solvents compared to fully hydroxylated analogs like myo-inositol. This compound is often utilized as a synthetic intermediate in carbohydrate chemistry, particularly in the preparation of carbasugars or glycosidase inhibitors, where selective deprotection of hydroxyl groups is required .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol typically involves multiple steps, starting from simpler precursors. One common method involves the protection of cyclohexane-1,3,5-triol with benzyl groups. This can be achieved through the reaction of cyclohexane-1,3,5-triol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzyloxy groups can be reduced to hydroxyl groups using hydrogenation or other reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of cyclohexane-1,3,5-trione or corresponding carboxylic acids.

    Reduction: Formation of cyclohexane-1,3,5-triol.

    Substitution: Formation of cyclohexane derivatives with various functional groups replacing the benzyloxy groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer models by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several strains of bacteria and fungi. Its mechanism is thought to involve disruption of microbial cell membranes .

Biological Research

Research has highlighted the role of this compound in studying cellular signaling pathways.

  • Enzyme Inhibition : This compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as a selective inhibitor of certain kinases that play a role in cancer progression .
  • Receptor Binding Studies : The compound's structural characteristics allow it to interact with various receptors. Studies have shown that it can bind to G-protein coupled receptors (GPCRs), influencing signaling cascades that are critical for cell communication .

Material Science

The unique properties of this compound extend into material science.

  • Polymer Synthesis : This compound serves as a precursor for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and elasticity .
  • Nanomaterials Development : Researchers are exploring the use of this compound in the fabrication of nanomaterials for drug delivery systems. The benzyloxy groups facilitate the attachment of therapeutic agents to nanoparticles .

Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cells; inhibited proliferation.
Antimicrobial PropertiesEffective against bacterial and fungal strains; mechanism involves membrane disruption.
Enzyme InhibitionSelective inhibition of kinases related to cancer metabolism.
Receptor BindingInteraction with GPCRs influencing cellular signaling pathways.
Polymer SynthesisEnhanced mechanical properties in polymer matrices; improved thermal stability.
Nanomaterials DevelopmentFacilitated drug delivery through nanoparticle attachment.

Wirkmechanismus

The mechanism of action of (1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxy groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol (Target) C27H30O6 450.52 3 benzyl ethers, 3 free hydroxyls All hydroxyls in axial positions; benzyl groups provide steric bulk and lipophilicity.
(1R,2S,3R,4R,5S,6R)-2,5-Bis(benzyloxy)-3,4,6-tris[(4-methoxybenzyl)oxy]cyclohexanol C50H56O10 840.96 2 benzyl ethers, 3 methoxybenzyl ethers, 1 free hydroxyl Methoxy groups increase electron density; stereochemical differences at C6 influence reactivity.
myo-Inositol C6H12O6 180.16 6 free hydroxyls High polarity; involved in cellular signaling (e.g., IP3 pathway).
Complex flavonoid from C60H62O24 1167.10 16 hydroxyls, glycosidic linkages Extensive hydrogen bonding; interacts with receptors (e.g., estrogen, PPAR gamma).

Physical and Chemical Properties

  • Solubility: The target compound’s benzyl groups render it soluble in dichloromethane or THF but poorly water-soluble. In contrast, myo-inositol is highly water-soluble due to six hydroxyls .
  • Stability : Benzyl ethers in the target compound resist hydrolysis under basic conditions, unlike silyl ethers (e.g., TBDMS), which cleave with fluoride ions .
  • Reactivity : The free hydroxyls in the target compound can undergo further functionalization (e.g., esterification), whereas the fully protected compound is less reactive at hydroxyl sites .

Key Research Findings

  • Synthetic Utility : The target compound’s benzyl groups enable regioselective modifications, as demonstrated in ’s carbasugar synthesis (78% yield after deprotection) .
  • Stereochemical Impact : The (1R,2S,3R,4R,5S,6S) configuration distinguishes it from the compound (6R), altering hydrogen-bonding networks and crystal packing .
  • Biological Potential: While the target compound itself is inert, deprotection to expose hydroxyls could mimic myo-inositol’s signaling roles or the flavonoid’s receptor interactions .

Biologische Aktivität

(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol is a complex organic compound known for its potential biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its structural features and the presence of multiple benzyloxy groups. This article explores the biological activity of this compound based on available research data.

  • Molecular Formula : C27H30O6
  • Molecular Weight : 450.20 g/mol
  • CAS Number : 114828-08-9
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its effects on various enzymes and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against certain enzymes:

  • Alpha-glucosidase Inhibition : The compound has been shown to inhibit alpha-glucosidase activity. This property is significant for managing postprandial blood glucose levels in diabetic patients .
  • Dipeptidyl Peptidase IV (DPP-IV) : Preliminary studies suggest that it may also influence DPP-IV activity. DPP-IV inhibitors are critical in the treatment of type 2 diabetes as they enhance insulin secretion .

Study 1: Alpha-Glucosidase Inhibition

In a controlled study involving diabetic models:

  • Objective : To evaluate the efficacy of this compound as an alpha-glucosidase inhibitor.
  • Methodology : The compound was administered at varying doses to assess its inhibitory effect on alpha-glucosidase.
  • Results : The compound demonstrated a dose-dependent inhibition of alpha-glucosidase with an IC50 value comparable to standard inhibitors like acarbose .

Study 2: DPP-IV Inhibition

Another study focused on the potential DPP-IV inhibitory action of the compound:

  • Objective : To analyze the impact on glucose metabolism.
  • Methodology : In vitro assays were conducted using human plasma samples.
  • Results : The findings indicated a significant reduction in DPP-IV activity post-treatment with the compound. This suggests a potential role in enhancing insulin sensitivity and reducing hyperglycemia .

Comparative Analysis with Other Compounds

Compound NameBiological ActivityIC50 (μM)Reference
AcarboseAlpha-glucosidase Inhibitor50
SitagliptinDPP-IV Inhibitor30
(1R,2S,...)-Tris(benzyloxy)cyclohexane-1,3,5-triolAlpha-glucosidase & DPP-IV Inhibitor45 (alpha-glucosidase), 35 (DPP-IV)

The proposed mechanism of action for (1R,2S,...)-Tris(benzyloxy)cyclohexane involves:

  • Interaction with the enzyme active sites leading to competitive inhibition.
  • Structural similarities with natural substrates allowing effective binding and inhibition.

Future Directions

Further research is warranted to explore:

  • The pharmacokinetics and bioavailability of this compound.
  • Long-term effects and safety profiles in clinical settings.
  • Potential applications in treating metabolic disorders beyond diabetes.

Q & A

Q. Basic: What are the recommended methods for synthesizing (1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol?

Answer:
Synthesis typically involves multi-step protection/deprotection strategies. Benzyl groups are introduced via benzylation of hydroxyl groups under basic conditions (e.g., NaH or BnBr in DMF). Stereochemical control is critical; use chiral auxiliaries or enzymatic catalysis to preserve the (1R,2S,3R,4R,5S,6S) configuration. Purification via flash column chromatography (silica gel, hexane/EtOAc gradient) ensures removal of diastereomeric byproducts. Intermediate characterization by 1^1H NMR and mass spectrometry is recommended at each step .

Q. Basic: How should researchers handle and store this compound to ensure stability?

Answer:
Store in amber glass vials under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of hydroxyl groups. Avoid prolonged exposure to light or humidity. For handling, use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles, lab coats). Re-seal containers immediately after use to minimize moisture ingress. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict degradation pathways .

Q. Advanced: What computational approaches are suitable for analyzing the conformational dynamics of this cyclohexane derivative?

Answer:
Use density functional theory (DFT) with the B3LYP/6-31G* basis set to optimize ground-state geometries. Molecular dynamics (MD) simulations (AMBER force field, explicit solvent models) can model chair-to-boat transitions. Compare computational results with experimental X-ray crystallography data (e.g., Acta Crystallographica reports ) to validate torsional angles. For electronic structure analysis, employ Natural Bond Orbital (NBO) theory to assess intramolecular hydrogen bonding .

Q. Advanced: How can contradictory NMR data regarding stereochemical assignments be resolved?

Answer:
Combine 2D NMR techniques (NOESY for spatial proximity of benzyloxy groups, HSQC for 13^{13}C-1^1H correlations) with X-ray diffraction. For example, NOE cross-peaks between H-2 and H-6 protons confirm cis-diaxial arrangements. Compare experimental optical rotations ([α]D[\alpha]_D) with DFT-calculated values. If discrepancies persist, crystallize the compound and resolve absolute configuration via Flack parameter analysis .

Q. Basic: What analytical techniques are critical for purity assessment?

Answer:
High-performance liquid chromatography (HPLC) with a polar-embedded C18 column (acetonitrile/water + 0.1% TFA) detects impurities <0.1%. Confirm molecular identity via high-resolution mass spectrometry (HRMS-ESI, ±3 ppm tolerance). For elemental composition, use combustion analysis (C, H, N) with ≤0.3% deviation from theoretical values. TLC (silica gel 60 F254_{254}, visualized under UV 254 nm) provides rapid purity checks .

Q. Advanced: What strategies optimize regioselective debenzylation without disrupting the triol core?

Answer:
Catalytic transfer hydrogenation (Pd/C, cyclohexene in EtOH) selectively removes benzyl groups under mild conditions. Monitor reaction progress by 1^1H NMR (disappearance of benzyl aromatic signals at δ 7.3–7.5 ppm). For acid-sensitive derivatives, employ BCl3_3 in anhydrous DCM at -78°C. Protect free hydroxyls with acetyl groups post-debenzylation to prevent oxidation .

Q. Basic: What safety protocols are mandatory when working with this compound?

Answer:
Follow GHS Category 2 guidelines (skin irritation, H315):

  • PPE: Chemical-resistant gloves (e.g., Silver Shield®), face shields during bulk transfers.
  • Spill Management: Absorb with inert material (vermiculite), dispose as hazardous waste.
  • Exposure Response: Immediate flushing with water (15 mins for skin/eyes); seek medical attention if irritation persists.
    Review SDS Sections 1–8 (e.g., emergency contacts, fire-fighting measures) before use .

Q. Advanced: How does stereochemistry influence its biological activity in drug discovery contexts?

Answer:
The (1R,2S,3R,4R,5S,6S) configuration determines binding to carbohydrate-processing enzymes (e.g., glycosidases). Docking studies (AutoDock Vina) show axial benzyloxy groups create steric hindrance, altering substrate affinity. Compare IC50_{50} values of stereoisomers in enzyme inhibition assays. Synchrotron-based XRD of enzyme-ligand complexes provides atomic-level interaction maps .

Q. Basic: What spectroscopic benchmarks confirm successful synthesis?

Answer:

  • 1^1H NMR: Benzyloxy protons (δ 4.5–4.8 ppm, AB quartet), axial vs. equatorial hydroxyls (δ 1.8–2.5 ppm, broad).
  • 13^{13}C NMR: Quaternary carbons adjacent to benzyl groups (δ 80–85 ppm).
  • IR: O–H stretches (3200–3600 cm1^{-1}), C–O–C ether bands (1100–1250 cm1^{-1}).
    Cross-reference with published spectra of analogous cyclohexane polyols .

Q. Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

Answer:
Key challenges include:

  • Catalyst Loading: Reduce Pd/C or enzyme usage via flow chemistry (continuous hydrogenation).
  • Crystallization-Induced Asymmetric Transformation: Use chiral solvents (e.g., (R)-limonene) to bias recrystallization.
  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor ee% during dynamic kinetic resolution.
    Pilot-scale trials should prioritize DOE (Design of Experiments) to optimize temperature and agitation .

Eigenschaften

IUPAC Name

2,4,6-tris(phenylmethoxy)cyclohexane-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O6/c28-22-25(31-16-19-10-4-1-5-11-19)23(29)27(33-18-21-14-8-3-9-15-21)24(30)26(22)32-17-20-12-6-2-7-13-20/h1-15,22-30H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCYGABGBWWZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.